molecular formula C20H32N2O10 B2393731 exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate CAS No. 1523530-64-4

exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate

Cat. No.: B2393731
CAS No.: 1523530-64-4
M. Wt: 460.48
InChI Key: CAJQDXJNPIRJSX-KYLBKNEGSA-N
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Description

exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate is a bicyclic compound featuring a fused oxa-aza ring system with a carboxylic acid group at the 7-position and a hemioxalate counterion. Key characteristics include:

  • Molecular Formula: C₁₈H₂₄N₂O₈ (calculated for hemioxalate salt, 2:1 stoichiometry) .
  • CAS Number: 1523530-64-4 (listed as oxalate 2:1) ; 2199982-74-4 (hemioxalate with MFCD28023900) .
  • Purity: ≥95% (industrial grade) .
  • Applications: Intermediate in pharmaceutical synthesis, particularly for CNS-active compounds .

The compound’s bicyclo[3.3.1]nonane scaffold confers structural rigidity, influencing its pharmacological and synthetic utility .

Properties

IUPAC Name

2-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H15NO3.C2H2O4/c2*11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;3-1(4)2(5)6/h2*6-8,10H,1-5H2,(H,11,12);(H,3,4)(H,5,6)/t2*6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJQDXJNPIRJSX-VUYDLAGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2)CC(=O)O.C1C(CC2COCC1N2)CC(=O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The compound is then purified through techniques like crystallization or chromatography to obtain the hemioxalate salt form.

Chemical Reactions Analysis

Types of Reactions

exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Derivatives

exo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (C₁₄H₂₃NO₅)
  • Molecular Weight : 285.34 g/mol .
  • CAS : 1392803-48-3 .
  • Key Feature : The tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes.
  • Comparison : Lacks the hemioxalate counterion, making it more lipophilic than the hemioxalate salt. Used as a precursor in peptide coupling reactions .
endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (C₁₄H₂₃NO₅)
  • Molecular Weight : 285.34 g/mol .
  • CAS : 1823254-79-0 .

Salt and Ester Derivatives

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (C₁₇H₂₁ClNO₃)
  • Molecular Weight : 334.81 g/mol .
  • CAS : 1630906-39-6 .
  • Key Feature: Benzyl substitution introduces aromaticity, while the hydrochloride salt improves water solubility. Potential use in ion-channel modulation .
exo-3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid hydrochloride (C₉H₁₄ClNO₃)
  • Molecular Weight : 231.67 g/mol .
  • CAS: Not explicitly listed.
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester (C₁₀H₁₅NO₄)
  • Molecular Weight : 213.23 g/mol .
  • CAS : 1403767-30-5 .
  • Key Feature : Oxo group at the 7-position and methyl ester enhance metabolic stability, making it suitable for prodrug development .

Structural Isomers and Functional Variants

9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester (C₁₇H₂₁NO₃)
  • Molecular Weight : 301.39 g/mol .
  • CAS : 1215183-25-7 .
  • Comparison : Ethyl ester and benzyl groups increase hydrophobicity, favoring blood-brain barrier penetration in CNS drug candidates .
exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane (C₁₂H₂₂N₂O₃)
  • Molecular Weight : 242.31 g/mol .
  • CAS : 1638683-57-4 .
  • Key Feature: Boc-protected amino group enables selective functionalization in combinatorial chemistry .

Data Tables

Table 1: Key Properties of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
Hemioxalate salt C₁₈H₂₄N₂O₈ 460.48 1523530-64-4 Industrial-grade purity (99%)
exo-9-Boc derivative C₁₄H₂₃NO₅ 285.34 1392803-48-3 Precursor for peptide synthesis
endo-9-Boc derivative C₁₄H₂₃NO₅ 285.34 1823254-79-0 Stereochemical diversity
Hydrochloride salt C₉H₁₄ClNO₃ 231.67 N/A Early drug discovery
7-Oxo methyl ester C₁₀H₁₅NO₄ 213.23 1403767-30-5 Prodrug potential

Biological Activity

The compound exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate (CAS Number: 1523530-64-4) is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C20_{20}H32_{32}N2_2O10_{10}
  • Molecular Weight : 460.48 g/mol

Anticancer Properties

Recent studies highlight the anticancer potential of bicyclo[3.3.1]nonane derivatives, including exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane compounds. The bicyclo[3.3.1]nonane moiety is noted for its ability to interact with various biological targets, making it a promising scaffold for developing anticancer agents.

  • Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific kinases involved in tumor growth.
    • Modulation of the immune response against tumors.
  • Case Studies :
    • A study demonstrated that derivatives of bicyclo[3.3.1]nonane exhibited significant cytotoxicity against various cancer cell lines, suggesting a strong potential for therapeutic applications in oncology .
    • Another research highlighted the synthesis of modified bicyclo[3.3.1]nonanes that showed enhanced activity against resistant cancer strains, indicating their utility in overcoming drug resistance in cancer therapy .

Neuroprotective Effects

There is emerging evidence that compounds similar to exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane may also possess neuroprotective properties.

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic strategies for neurodegenerative diseases.
  • Research Findings : Experimental models have shown that such compounds can reduce neuroinflammation and promote neuronal survival, which is critical in conditions like Alzheimer's disease and Parkinson's disease.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits tumor growth
NeuroprotectiveReduces oxidative stress; promotes neuronal survival

Synthesis and Derivatives

The synthesis of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane derivatives has been extensively studied, with various synthetic routes reported that enhance biological activity.

  • Synthetic Routes :
    • Base-promoted intramolecular aldolization has been a key method in synthesizing these compounds.
    • DIBAL-H-mediated reactions have also been utilized to create complex targets from simpler bicyclic precursors .
  • Derivatives : Modifications to the bicyclic structure can lead to derivatives with improved solubility and bioavailability, further enhancing their therapeutic potential.

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